2-Bromo-6-ethoxynaphthalene
Overview
Description
2-Bromo-6-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an ethoxy group at the sixth position. This compound is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Mode of Action
It’s known that brominated compounds often interact with biological systems through halogen bonding, which can influence the activity of various proteins and enzymes .
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be between 2.91 and 4.2 , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2-Bromo-6-ethoxynaphthalene’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxynaphthalene typically involves the bromination of 2-naphthol followed by etherification. The process can be summarized as follows:
Reduction: The dibromo compound is then reduced to 6-bromo-2-naphthol using a reducing agent like iron or tin.
Etherification: Finally, 6-bromo-2-naphthol is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base to form this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 2-ethoxynaphthalene.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Naphthalene-2-carboxaldehyde or naphthalene-2-carboxylic acid.
Reduction: 2-Ethoxynaphthalene.
Scientific Research Applications
2-Bromo-6-ethoxynaphthalene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Bromo-6-ethoxynaphthalene: Unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ethoxy group provides different reactivity compared to similar compounds with other substituents, making it valuable in specific synthetic routes and applications .
Properties
IUPAC Name |
2-bromo-6-ethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYIQCXQULCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284926 | |
Record name | 2-bromo-6-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-19-4 | |
Record name | 66217-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-6-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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